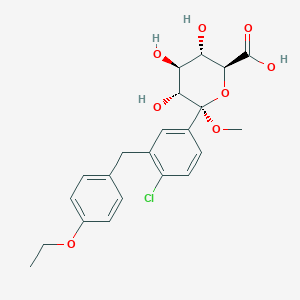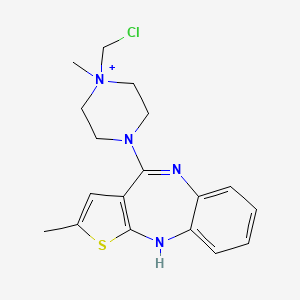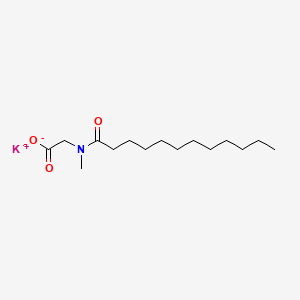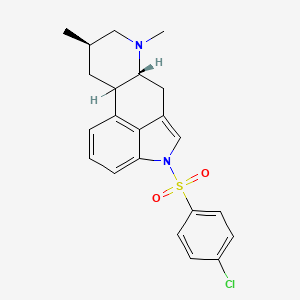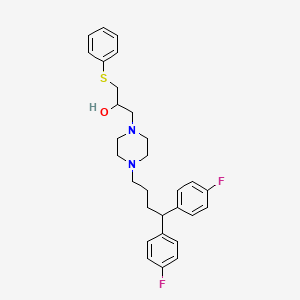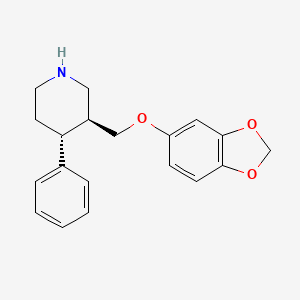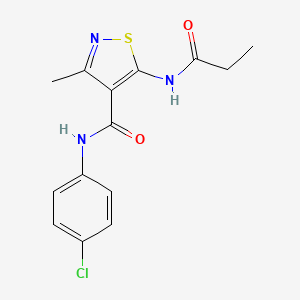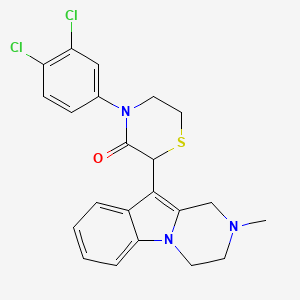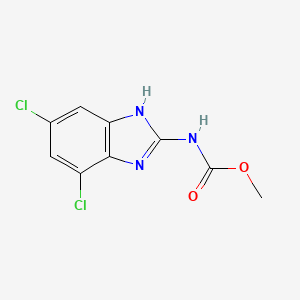
SH4T3T8Ccy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C9H7Cl2N3O2 and a molecular weight of 260.08 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as an impurity of albendazole, a well-known anthelmintic drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 4,6-dichloro-1H-benzimidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,6-dichloro-1H-benzimidazole+methyl isocyanate→Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: As an impurity of albendazole, it is relevant in pharmaceutical research and quality control.
Industry: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. In the context of its role as an impurity of albendazole, it may interact with microtubules in parasitic organisms, leading to their disruption and eventual death. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albendazole: A well-known anthelmintic drug with a similar benzimidazole structure.
Methyl-N-(5,7-dichloro-1H-benzimidazol-2-yl)carbamate: Another related compound with slight structural differences.
Uniqueness
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in albendazole also highlights its relevance in pharmaceutical research and quality control .
Eigenschaften
CAS-Nummer |
946498-41-5 |
|---|---|
Molekularformel |
C9H7Cl2N3O2 |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
methyl N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-3-4(10)2-5(11)7(6)13-8/h2-3H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
SFQNXHLHBGURHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



